molecular formula C8H14N2 B3354711 1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine CAS No. 60832-40-8

1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine

Cat. No.: B3354711
CAS No.: 60832-40-8
M. Wt: 138.21 g/mol
InChI Key: ZILBOLGGDPHJSW-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine is a heterocyclic organic compound with the molecular formula C₈H₁₄N₂ It is a derivative of naphthyridine, characterized by the presence of a bicyclic structure with nitrogen atoms at positions 1 and 8

Preparation Methods

The synthesis of 1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reduction of 1,8-naphthyridine using hydrogenation techniques . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can further saturate the bicyclic structure.

    Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-7-4-2-6-10-8(7)9-5-1/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBOLGGDPHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436602
Record name 1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60832-40-8
Record name 1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Reactant of Route 2
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Reactant of Route 3
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Reactant of Route 4
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Reactant of Route 5
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Reactant of Route 6
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine

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